

"comparison of different synthetic routes to Methyl 2-(4-aminophenyl)propanoate"

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Compound of Interest

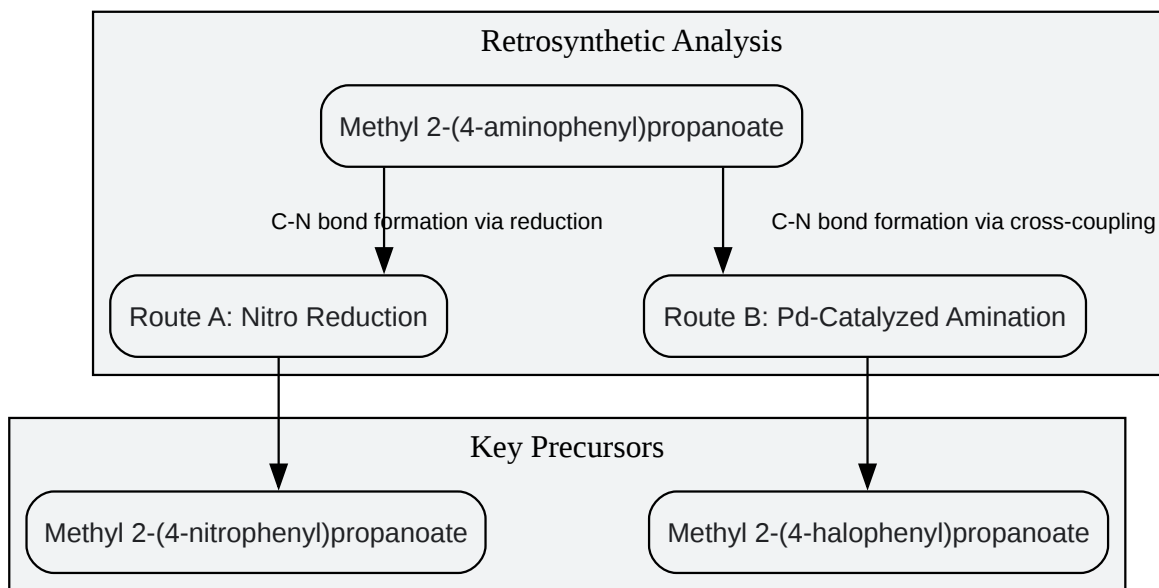
Compound Name: Methyl 2-(4-aminophenyl)propanoate

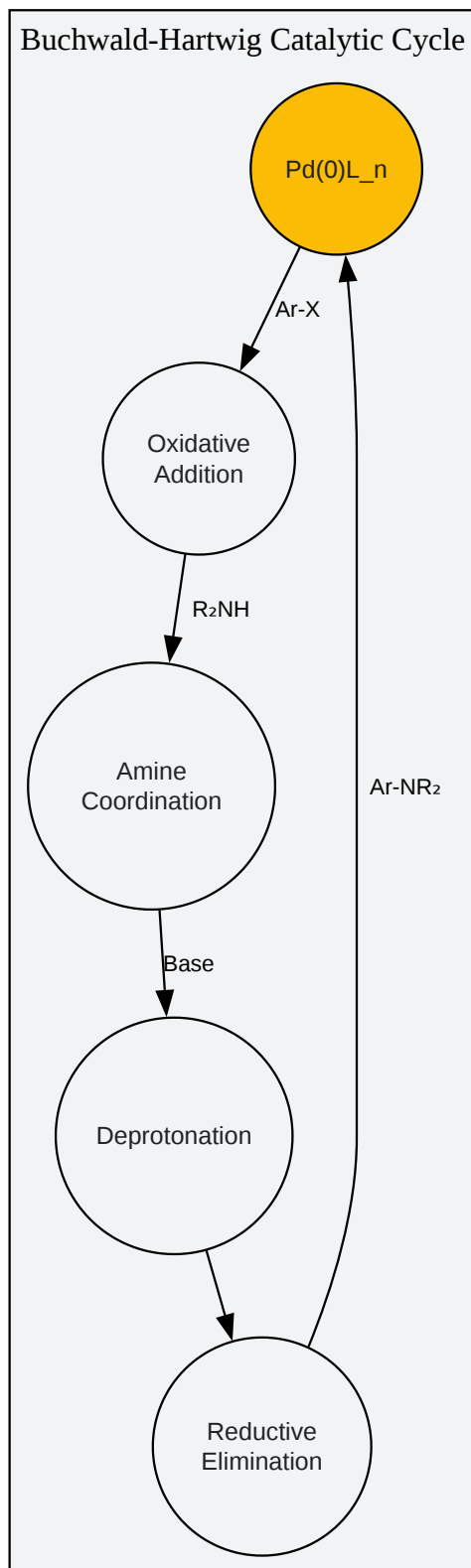
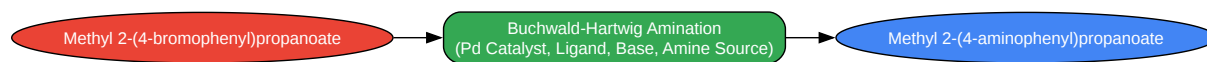
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Overview of Retrosynthetic Strategies

The choice of synthetic route is dictated by factors such as starting material availability, cost, required purity, and scale. The two main retrosynthetic disconnections for **Methyl 2-(4-aminophenyl)propanoate** are centered on the introduction of the key amine functionality.





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